![molecular formula C26H18N2O6S2 B14652033 2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] CAS No. 40350-11-6](/img/structure/B14652033.png)
2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] is an organic compound known for its unique structural properties and applications It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] typically involves the reaction of naphthalene derivatives with benzoxazole precursors under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoxazole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
化学反应分析
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where functional groups on the benzoxazole ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of biological systems due to its ability to bind to specific biomolecules and emit fluorescence.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at a specific wavelength and emit light at a different wavelength. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.
相似化合物的比较
Similar Compounds
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): A similar compound without the methanesulfonyl groups, used in similar applications but with different properties.
2,2’-(Naphthalene-1,4-diyl)bis[5-(methylsulfonyl)-1,3-benzoxazole]: Another derivative with slight structural differences, leading to variations in reactivity and applications.
Uniqueness
2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] is unique due to its specific structural features, which confer distinct fluorescent properties and reactivity. The presence of methanesulfonyl groups enhances its solubility and stability, making it suitable for a wider range of applications compared to its analogs.
属性
CAS 编号 |
40350-11-6 |
|---|---|
分子式 |
C26H18N2O6S2 |
分子量 |
518.6 g/mol |
IUPAC 名称 |
5-methylsulfonyl-2-[4-(5-methylsulfonyl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C26H18N2O6S2/c1-35(29,30)15-7-11-23-21(13-15)27-25(33-23)19-9-10-20(18-6-4-3-5-17(18)19)26-28-22-14-16(36(2,31)32)8-12-24(22)34-26/h3-14H,1-2H3 |
InChI 键 |
HTJAIJOQSINAIW-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


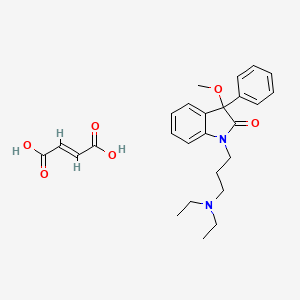
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
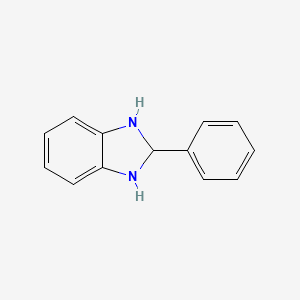
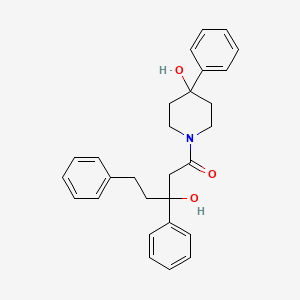
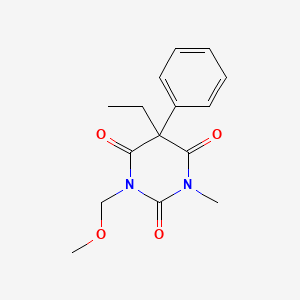
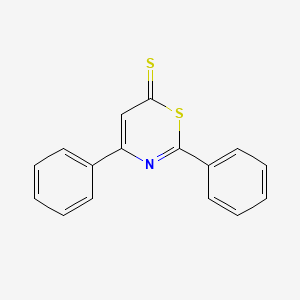
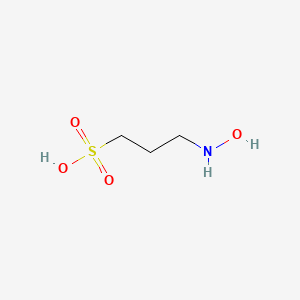
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)


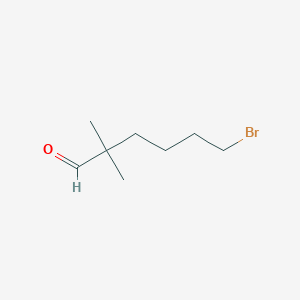
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)

